Cas no 330201-35-9 (5-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-nitrobenzamide)

5-Chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-nitrobenzamide is a specialized organic compound featuring a nitro-substituted benzamide moiety linked to a methylated isoindole-1,3-dione scaffold. Its unique structure combines electrophilic (nitro, chloro) and hydrogen-bond acceptor (carbonyl) functionalities, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound exhibits potential reactivity for further derivatization, particularly in the synthesis of bioactive molecules. Its well-defined heterocyclic framework may contribute to binding interactions in target applications. The presence of both electron-withdrawing and electron-donating groups enhances its versatility in synthetic pathways. Strict quality control ensures high purity, supporting reproducible results in experimental settings.
5-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-nitrobenzamide structure
330201-35-9 structure
Product Name:5-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-nitrobenzamide
CAS No:330201-35-9
MF:C16H10ClN3O5
MW:359.720702648163
CID:6301060
PubChem ID:3633654
Update Time:2025-06-12

5-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-nitrobenzamide
    • SR-01000424681
    • EU-0070596
    • SR-01000424681-1
    • AKOS024575756
    • CCG-351158
    • 5-chloro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide
    • 5-chloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-nitrobenzamide
    • Oprea1_084800
    • F0328-0304
    • 330201-35-9
    • Inchi: 1S/C16H10ClN3O5/c1-19-15(22)10-4-3-9(7-11(10)16(19)23)18-14(21)12-6-8(17)2-5-13(12)20(24)25/h2-7H,1H3,(H,18,21)
    • InChI Key: HOOLNVXNVVVMLP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(NC1C=CC2C(N(C)C(C=2C=1)=O)=O)=O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 359.0308981g/mol
  • Monoisotopic Mass: 359.0308981g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 607
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 112Ų

5-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-nitrobenzamide Pricemore >>

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Additional information on 5-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-nitrobenzamide

Comprehensive Overview of 5-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-nitrobenzamide (CAS No. 330201-35-9)

The compound 5-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-nitrobenzamide (CAS No. 330201-35-9) is a specialized organic molecule with a unique structural framework. Its isoindole core and nitrobenzamide moiety make it a subject of interest in pharmaceutical and agrochemical research. Researchers are increasingly exploring its potential applications due to its bioactive properties, particularly in targeting specific enzymatic pathways. The presence of both chloro and nitro functional groups enhances its reactivity, enabling diverse synthetic modifications.

In recent years, the demand for small-molecule inhibitors has surged, driven by advancements in drug discovery and precision medicine. 5-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-nitrobenzamide has garnered attention as a potential candidate for modulating protein-protein interactions. Its molecular weight and lipophilicity align with the criteria for orally bioavailable drugs, a key focus area for pharmaceutical developers. Additionally, its heterocyclic scaffold is reminiscent of other successful therapeutic agents, further boosting its appeal.

The synthesis of CAS No. 330201-35-9 involves multi-step organic reactions, often starting from commercially available phthalic anhydride derivatives. Optimizing its yield and purity is critical for industrial-scale production, a topic frequently searched by chemists in process chemistry forums. Environmental concerns have also prompted investigations into green chemistry approaches for its preparation, such as catalytic methods or solvent-free conditions. These efforts align with the broader push for sustainable chemical manufacturing.

Analytical characterization of 5-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-nitrobenzamide typically employs techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure compliance with regulatory standards for impurity profiling, a recurring concern in quality control discussions. The compound’s UV-Vis absorption properties also make it suitable for spectroscopic studies, particularly in photodynamic therapy research—a trending topic in oncology circles.

Beyond pharmaceuticals, CAS No. 330201-35-9 has potential applications in material science. Its conjugated system and electron-withdrawing groups could contribute to the development of organic semiconductors or fluorescent probes. This versatility addresses frequent queries about multi-disciplinary uses of aromatic compounds. However, stability under varying pH conditions and thermal stress remains an area of active investigation, as highlighted in recent ACS journal publications.

In summary, 5-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-nitrobenzamide represents a compelling case study in structure-activity relationships. Its CAS No. 330201-35-9 serves as a gateway for researchers exploring nitroaromatic chemistry and medicinal chemistry innovations. As the scientific community prioritizes targeted therapies and functional materials, this compound’s relevance is poised to grow, making it a frequent subject in both academic and industrial discourse.

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